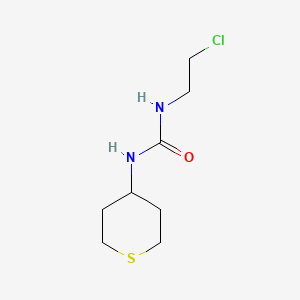
1-(2-Chloroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a chloroethyl group and a tetrahydrothiopyran ring attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea typically involves the reaction of 2-chloroethyl isocyanate with tetrahydro-2H-thiopyran-4-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-chloroethyl isocyanate+tetrahydro-2H-thiopyran-4-amine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(2-Chloroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The tetrahydrothiopyran ring may also contribute to the compound’s overall biological activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
1-(2-Chloroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea can be compared with other similar compounds, such as:
1-(2-Chloroethyl)-3-(tetrahydro-2H-thiopyran-4-yl)thiourea: This compound has a similar structure but contains a thiourea moiety instead of a urea moiety.
1-(2-Chloroethyl)-3-(tetrahydro-2H-thiopyran-4-yl)carbamate: This compound contains a carbamate group instead of a urea group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
33021-63-5 |
|---|---|
Molecular Formula |
C8H15ClN2OS |
Molecular Weight |
222.74 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(thian-4-yl)urea |
InChI |
InChI=1S/C8H15ClN2OS/c9-3-4-10-8(12)11-7-1-5-13-6-2-7/h7H,1-6H2,(H2,10,11,12) |
InChI Key |
QNMAONHMNOSWBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1NC(=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















